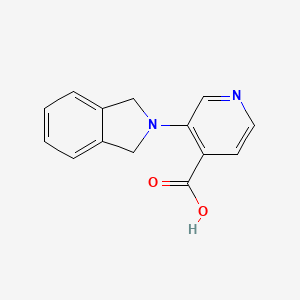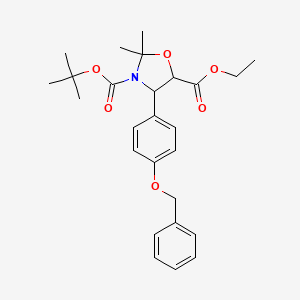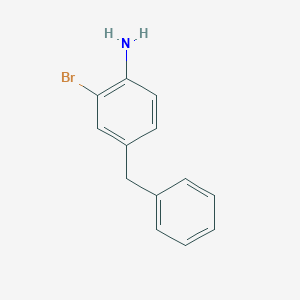![molecular formula C15H21N3 B13894676 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile CAS No. 1017486-42-8](/img/structure/B13894676.png)
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a phenyl group substituted with an isopropyl group and an acetonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile typically involves the reaction of piperazine with a suitable precursor of the phenylacetonitrile derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: Piperazine reacts with a halogenated phenylacetonitrile derivative under basic conditions.
Reductive amination: A phenylacetonitrile derivative reacts with piperazine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the desired effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperazin-1-YL)-2-phenylacetonitrile: Lacks the isopropyl group on the phenyl ring.
2-(Piperazin-1-YL)-2-[4-(methyl)phenyl]acetonitrile: Features a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Propriétés
Numéro CAS |
1017486-42-8 |
|---|---|
Formule moléculaire |
C15H21N3 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
2-piperazin-1-yl-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C15H21N3/c1-12(2)13-3-5-14(6-4-13)15(11-16)18-9-7-17-8-10-18/h3-6,12,15,17H,7-10H2,1-2H3 |
Clé InChI |
LSPPCBOURUQHTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C#N)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)






![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)


